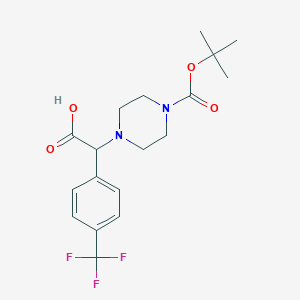

2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

描述

Historical Development and Discovery

The synthesis and application of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid emerged from advancements in piperazine chemistry during the late 20th century. Piperazine derivatives gained prominence due to their structural versatility in drug design, particularly for central nervous system (CNS) therapeutics. The incorporation of the tert-butoxycarbonyl (Boc) protecting group, first popularized in peptide synthesis, was later adapted for piperazine derivatives to enhance stability during multi-step reactions.

The trifluoromethylphenyl moiety became a focus in the 2000s, as the electron-withdrawing properties of the trifluoromethyl group improved metabolic stability and receptor binding affinity. Early synthetic routes for analogous compounds, such as 4-trifluoromethylphenylpiperazine , involved nucleophilic aromatic substitution or Ullmann-type couplings. However, the specific synthesis of This compound was optimized through reductive amination and Boc protection strategies, as evidenced by patents filed between 2010–2020. Key milestones include:

- 2016 : Development of flow chemistry techniques for mono-Boc protection of piperazine, enabling scalable production.

- 2020 : Application of Buchwald–Hartwig amination to introduce aryl groups to Boc-piperazine intermediates.

- 2023 : Use of chiral β-keto esters from amino acids to synthesize enantiopure variants.

Significance in Organic and Medicinal Chemistry

This compound bridges organic synthesis and drug discovery:

- Synthetic Utility : The Boc group allows selective functionalization of the piperazine

属性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-10-8-22(9-11-23)14(15(24)25)12-4-6-13(7-5-12)18(19,20)21/h4-7,14H,8-11H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRDPCITYZSTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376108 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-28-2 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-[4-(trifluoromethyl)phenyl]-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid typically involves the following steps:

Protection of Piperazine: The piperazine ring is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Acetic Acid Derivative: The protected piperazine is then reacted with 4-trifluoromethylbenzyl bromide in the presence of a base like potassium carbonate to form the desired acetic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

Reduction: Reduction reactions might target the trifluoromethyl group or the acetic acid moiety.

Substitution: The Boc-protected piperazine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

科学研究应用

Drug Development

The incorporation of fluorine atoms in drug candidates has been shown to enhance bioactivity and metabolic stability. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them more effective in therapeutic applications . Specifically, 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid has potential as a lead compound in developing drugs targeting various neurological disorders.

Neuropharmacology

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction is crucial for developing treatments for conditions such as obsessive-compulsive disorder (OCD) and depression . Studies have shown that agonistic activation of serotonin receptors can lead to symptom improvement in OCD, suggesting that this compound could serve as a scaffold for designing selective receptor modulators.

Peptide Synthesis

This compound is also utilized in peptide synthesis due to its ability to form stable linkages with amino acids. The piperazine moiety can facilitate the formation of peptide bonds, making it useful in constructing biologically active peptides for therapeutic use .

Case Study 1: Fluorinated Drug Development

A study highlighted the significance of fluorination in enhancing the potency of lead compounds. By replacing labile hydrogen atoms with fluorines, researchers developed more stable and effective drugs. The case study demonstrated how modifications similar to those found in this compound can result in improved drug candidates that resist metabolic degradation while maintaining target affinity .

Case Study 2: Therapeutic Applications for OCD

Research on piperazine derivatives has shown promise in treating OCD by modulating serotonin receptor activity. Compounds with structural similarities to this compound have been evaluated for their ability to upregulate serotonin receptor expression and enhance receptor interactions, potentially leading to new therapeutic options for patients suffering from anxiety-related disorders .

作用机制

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the Boc-protected piperazine can facilitate selective interactions.

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituents on the phenyl ring or the heterocyclic core. Below is a detailed comparison of key derivatives:

Structural Analogs and Their Properties

Research Findings

- Biological Activity : Derivatives with trifluoromethyl or fluorophenyl groups show promise in modulating peroxisome proliferator-activated receptors (PPARs), critical for metabolic disease therapeutics .

- Stability : Boc-protected piperazinyl compounds demonstrate improved stability under acidic conditions compared to unprotected analogs, facilitating multi-step syntheses .

生物活性

2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid, with the CAS number 885274-28-2, is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. The presence of the piperazine moiety and trifluoromethyl group suggests diverse interactions with biological targets, particularly in the realm of receptor antagonism and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 388.38 g/mol. The compound features a piperazine ring, a Boc (tert-butyloxycarbonyl) protecting group, and a trifluoromethyl-substituted phenyl group, which is known to enhance lipophilicity and metabolic stability.

Receptor Interactions

Research indicates that compounds containing piperazine rings often exhibit significant biological activity through interactions with G protein-coupled receptors (GPCRs). In particular, the structure of this compound positions it as a potential antagonist for various receptors involved in inflammatory processes.

- P2Y14 Receptor Antagonism : The P2Y14 receptor is implicated in mediating inflammatory responses. Compounds similar to this compound have been studied for their ability to inhibit this receptor, suggesting that this compound may also possess anti-inflammatory properties. For instance, structural modifications around the piperazine core have been shown to enhance binding affinity to the P2Y14 receptor, making it a target for therapeutic intervention in diseases characterized by excessive inflammation .

Enzyme Inhibition

The trifluoromethyl group in the compound enhances its interaction with various enzymes by improving binding affinity through hydrophobic interactions. This feature has been noted in other fluorinated compounds where increased potency against enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) was observed due to similar structural characteristics .

Study on Structural Activity Relationship (SAR)

A study exploring the SAR of piperazine derivatives highlighted that modifications to the phenyl ring significantly affected receptor binding affinities. For example, introducing trifluoromethyl groups at the para position was found to increase potency by several folds compared to non-fluorinated analogs. This suggests that this compound could be optimized further for improved biological activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃F₃N₂O |

| Molecular Weight | 388.38 g/mol |

| CAS Number | 885274-28-2 |

| Solubility | Moderate in organic solvents |

| Biological Targets | P2Y14 receptor, COX, LOX |

| Compound | IC₅₀ (nM) | Target |

|---|---|---|

| 1 (Related Compound) | 0.4 | P2Y14 receptor |

| 2 (Trifluoromethyl Analog) | Varies | COX/LOX |

常见问题

Q. What are the key synthetic challenges in preparing 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid, and how can they be methodologically addressed?

The synthesis involves introducing the Boc-protected piperazine and trifluoromethylphenyl moieties, which require precise coupling conditions. A common challenge is maintaining regioselectivity during the alkylation/acylation steps. Methodological solutions include:

- Using N-Boc-piperazine as a nucleophile in SN2 reactions with α-bromoacetic acid derivatives under anhydrous conditions (e.g., DMF, 0–5°C) .

- Protecting the carboxylic acid group during coupling to prevent side reactions (e.g., tert-butyl ester protection, removed via TFA) .

- Monitoring reaction progress via HPLC to ensure purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated in academic research?

A multi-technique approach is recommended:

- HPLC/LC-MS : Use a C18 column with a gradient of acetonitrile/water (+0.1% TFA) to assess purity (>97%) and detect byproducts .

- NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl) and trifluoromethylphenyl signals (δ 7.6–7.8 ppm, aromatic; δ -62 ppm for CF₃ in ¹⁹F NMR) .

- Melting Point : Consistent mp (200–204°C) indicates crystallinity and purity .

Q. What are the recommended storage conditions to maintain stability?

Store at –20°C under inert gas (argon) to prevent Boc group hydrolysis and carboxylic acid degradation. Lyophilized samples in amber vials show extended stability (>12 months) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis or functionalization of this compound?

Density Functional Theory (DFT) calculations can predict reaction pathways:

- Model transition states for piperazine-aryl coupling to identify optimal solvents (e.g., DMF vs. THF) and temperatures .

- Simulate Boc deprotection kinetics under acidic conditions (e.g., TFA vs. HCl/dioxane) to minimize side reactions .

- Molecular docking studies can guide modifications (e.g., replacing CF₃ with other electron-withdrawing groups) to enhance bioactivity .

Q. What analytical discrepancies might arise when characterizing this compound, and how can they be resolved?

Common contradictions include:

- Mass Spectrometry : Adduct formation (e.g., Na⁺ or K⁺) may skew molecular ion peaks. Use high-resolution ESI-MS and isotopic pattern analysis .

- X-ray Crystallography : Disorder in the trifluoromethylphenyl group due to rotational flexibility. Solve via low-temperature data collection (100 K) .

- Biological Assays : Batch-to-batch variability in solubility (DMSO stock solutions >10 mM recommended) .

Q. How does the trifluoromethyl group influence the compound’s pharmacological profile in preclinical studies?

The CF₃ group enhances:

- Lipophilicity : Measured via logP (calculated ~2.8), improving blood-brain barrier penetration .

- Metabolic Stability : Resistance to cytochrome P450 oxidation, validated via liver microsome assays (t₁/₂ > 60 min) .

- Target Affinity : Comparative SAR studies show CF₃ increases binding to serotonin receptors (5-HT₂A IC₅₀ < 100 nM vs. non-CF₃ analogs >500 nM) .

Q. What in vitro/in vivo models are suitable for evaluating this compound’s bioactivity?

- In Vitro :

- HEK-293 cells transfected with GPCRs (e.g., 5-HT₂A) for receptor activation assays .

- Microsomal stability tests using rat liver S9 fractions .

- In Vivo :

- Pharmacokinetic studies in Sprague-Dawley rats (IV/PO dosing, plasma analysis via LC-MS/MS) .

- Behavioral models (e.g., forced swim test) for CNS activity screening .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。